molecular formula C10H8N2O4S2 B3053388 N-(4-nitrophenyl)thiophene-2-sulfonamide CAS No. 53442-39-0

N-(4-nitrophenyl)thiophene-2-sulfonamide

Cat. No.: B3053388
CAS No.: 53442-39-0
M. Wt: 284.3 g/mol
InChI Key: BCRMJNJFECLOSL-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)thiophene-2-sulfonamide: is a sulfonamide compound characterized by the presence of a nitrophenyl group attached to the nitrogen atom and a thiophene ring bonded to the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)thiophene-2-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with thiophene-2-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-nitrophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which N-(4-nitrophenyl)thiophene-2-sulfonamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. For example, its inhibitory activity against SARS Coronavirus Main Proteinase is attributed to the formation of hydrogen bonds with residues Gly143 and Cys145, which are crucial for the enzyme’s function .

Comparison with Similar Compounds

  • N-(4-nitrophenyl)thiophene-2-carboxamide
  • N-(4-nitrophenyl)thiophene-2-sulfonyl chloride
  • N-(4-nitrophenyl)thiophene-2-sulfonyl hydrazide

Comparison: N-(4-nitrophenyl)thiophene-2-sulfonamide is unique due to the presence of both a nitrophenyl group and a thiophene ring, which confer specific electronic and steric properties. Compared to N-(4-nitrophenyl)thiophene-2-carboxamide, the sulfonamide group in this compound provides additional hydrogen bonding capabilities, enhancing its potential as an enzyme inhibitor .

Properties

IUPAC Name

N-(4-nitrophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S2/c13-12(14)9-5-3-8(4-6-9)11-18(15,16)10-2-1-7-17-10/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRMJNJFECLOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386724
Record name N-(4-nitrophenyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53442-39-0
Record name N-(4-nitrophenyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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